

Probarbital Sodium: A Technical Guide on its CNS Depressant Effects

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Compound of Interest		
Compound Name:	Probarbital sodium	
Cat. No.:	B229522	Get Quote

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Disclaimer: **Probarbital sodium** is an intermediate-acting barbiturate for which there is very limited specific toxicological and pharmacological data in publicly available literature. Much of the information presented herein is extrapolated from the well-understood pharmacology of other barbiturates, such as pentobarbital and phenobarbital, which share a similar mechanism of action. **Probarbital sodium**'s therapeutic usefulness has been rated as relatively low, with no indication of it being marketed in recent years.

Executive Summary

Probarbital sodium (5-ethyl-5-isopropylbarbituric acid sodium salt) is a central nervous system (CNS) depressant belonging to the barbiturate class of drugs. Like other barbiturates, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[1][2] By enhancing GABAergic inhibition, **Probarbital sodium** produces dose-dependent sedative, hypnotic, and anticonvulsant effects.[3] At higher concentrations, barbiturates may also exert effects on excitatory neurotransmission and directly modulate ion channels, contributing to a profound and generalized depression of the CNS.[1][4] This guide provides a detailed overview of the presumed mechanism of action, relevant quantitative data from analogous compounds, and typical experimental protocols used to evaluate the CNS depressant effects of barbiturates.

Mechanism of Action







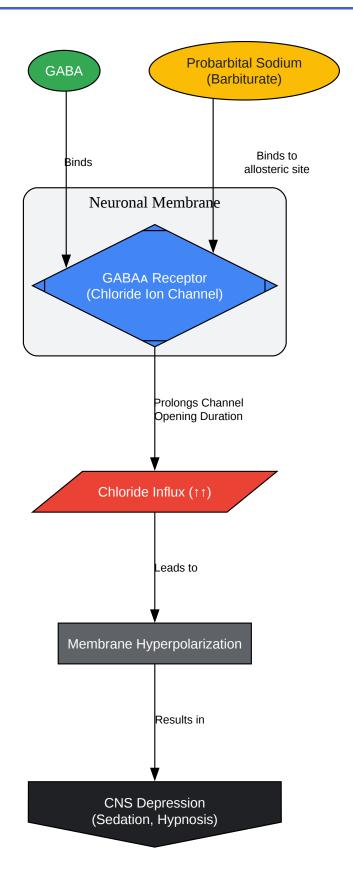
The sedative and hypnotic effects of barbiturates are primarily mediated through their interaction with the GABAA receptor, a ligand-gated chloride ion channel.[3][5]

2.1 Primary Mechanism: GABAA Receptor Modulation

Probarbital sodium is presumed to bind to a specific allosteric site on the GABAA receptor complex, distinct from the GABA binding site itself.[2][6] This binding event does not activate the receptor directly at low concentrations but potentiates the effect of GABA. Specifically, barbiturates increase the duration of the chloride (Cl⁻) channel opening when GABA is bound. [3][6] This prolonged channel opening leads to an enhanced influx of chloride ions into the neuron, causing hyperpolarization of the postsynaptic membrane.[1][7] This hyperpolarized state makes the neuron less likely to fire an action potential in response to excitatory stimuli, resulting in generalized CNS depression.[1]

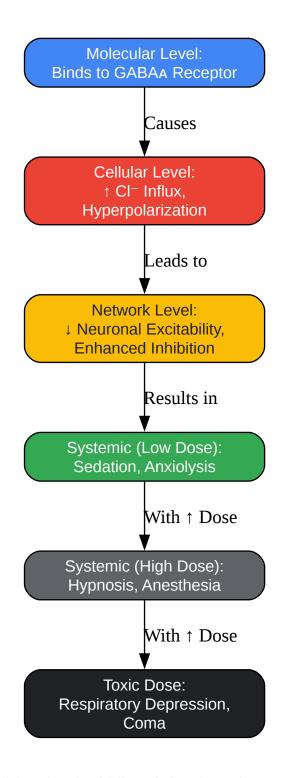
Signaling Pathway: Barbiturate Action on the GABAA Receptor











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